molecular formula C12H14O3S B1323774 Ethyl 4-(ethylthio)benzoylformate CAS No. 300355-73-1

Ethyl 4-(ethylthio)benzoylformate

Cat. No. B1323774
M. Wt: 238.3 g/mol
InChI Key: HTHJFEBXJXKUHL-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylthio)benzoylformate is an organic compound with the empirical formula C12H14O3S . It is a solid substance and is used as an organic building block .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(ethylthio)benzoylformate can be represented by the SMILES string CCOC(=O)C(=O)c1ccc(SCC)cc1 . The InChI representation is 1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-(ethylthio)benzoylformate is a solid substance . It has a molecular weight of 238.30 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

1. Asymmetric Reduction

A significant application of ethyl benzoylformate is in asymmetric reduction. A study by Amano et al. (1983) demonstrated the use of Mg-catalyzed asymmetric reduction of ethyl benzoylformate using NADH model compounds containing chiral 1,1'-binaphthyls. This process was pivotal in obtaining better enantiomeric excess (ee) of the reduction product, showcasing the compound's role in stereoselective synthesis (Amano, Watanabe, Baba, Oda, & Inouye, 1983).

2. Reductive Carboxylation

Maekawa et al. (2017) explored the reductive carboxylation of ethyl benzoate, where ethyl benzoylformate played a role in carbon-carbon bond formation. This process involved magnesium-promoted reactions, highlighting the compound's utility in novel bond-forming reactions (Maekawa, Okawara, & Murakami, 2017).

properties

IUPAC Name

ethyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHJFEBXJXKUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641291
Record name Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(ethylthio)benzoylformate

CAS RN

300355-73-1
Record name Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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